molecular formula C6H4Br2N2O B15336122 2,2-Dibromo-1-(2-pyrimidinyl)ethanone

2,2-Dibromo-1-(2-pyrimidinyl)ethanone

Cat. No.: B15336122
M. Wt: 279.92 g/mol
InChI Key: LFUODLNWIVFNLQ-UHFFFAOYSA-N
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Description

2,2-Dibromo-1-(2-pyrimidinyl)ethanone is an organic compound with the molecular formula C6H4Br2N2O. It is a brominated derivative of ethanone, featuring a pyrimidinyl group attached to the carbonyl carbon.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dibromo-1-(2-pyrimidinyl)ethanone typically involves the bromination of 1-(2-pyrimidinyl)ethanone. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid or chloroform, under controlled temperature conditions . The reaction proceeds via electrophilic addition of bromine to the carbon-carbon double bond, resulting in the formation of the dibromo compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity of the final product .

Mechanism of Action

The mechanism of action of 2,2-Dibromo-1-(2-pyrimidinyl)ethanone involves its interaction with nucleophiles, leading to substitution reactions. The bromine atoms act as leaving groups, allowing nucleophiles to attack the carbonyl carbon. This compound can also undergo reduction and oxidation reactions, altering its chemical structure and properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Dibromo-1-(2-pyrimidinyl)ethanone is unique due to the presence of the pyrimidinyl group, which imparts distinct chemical and biological properties. This differentiates it from other dibromo ethanones that contain different aromatic or heteroaromatic groups .

Properties

Molecular Formula

C6H4Br2N2O

Molecular Weight

279.92 g/mol

IUPAC Name

2,2-dibromo-1-pyrimidin-2-ylethanone

InChI

InChI=1S/C6H4Br2N2O/c7-5(8)4(11)6-9-2-1-3-10-6/h1-3,5H

InChI Key

LFUODLNWIVFNLQ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)C(=O)C(Br)Br

Origin of Product

United States

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